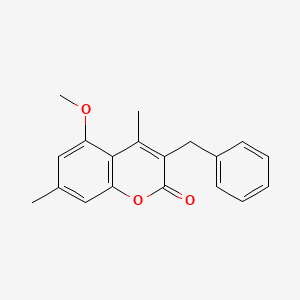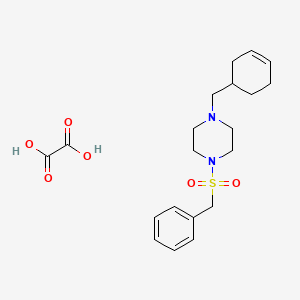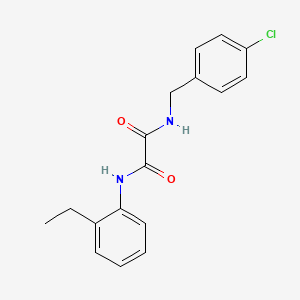
isopropyl (5-phenyl-2H-tetrazol-2-yl)acetate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Crystal Structure and Synthesis
- The study of similar compounds like methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate helps in understanding the crystal structures of tetrazole derivatives. These structures are important in the development of pharmaceuticals and other chemical applications (Lee, Ryu & Lee, 2017).
Antimicrobial Activity
- Research has shown that certain tetrazole derivatives exhibit promising antimicrobial activity. This includes the study of compounds like N'-[Arylidene]-2-(5-Phenyl-1H- Tetrazol-1-yl) Acetohydrazide, which may inform the development of new antimicrobial agents (Mohite & Bhaskar, 2010).
Superoxide Scavenging and Antiinflammatory Agents
- Tetrazole derivatives have been synthesized and tested for superoxide scavenging activity and potential antiinflammatory properties. This indicates their potential utility in developing treatments for inflammation and oxidative stress-related conditions (Maxwell, Wasdahl, Wolfson & Stenberg, 1984).
Synthesis Methodologies
- Advanced synthesis methods, like ultrasound irradiation, have been used to synthesize tetrazole derivatives. These methods offer advantages like higher yield and environmental friendliness, which are crucial for sustainable chemical production (Tiwari, Parvez & Meshram, 2011).
Molecular Docking and Biological Evaluation
- Tetrazole derivatives have been used in molecular docking studies, which are critical in drug discovery. The assessment of their biological activities, such as antibacterial properties, further underscores their potential in pharmaceutical applications (Dhevaraj, Gopalakrishnan & Pazhamalai, 2019).
Catalysis in Chemical Reactions
- Tetrazole derivatives play a role in catalyzing various chemical reactions, demonstrating their utility in organic synthesis and industrial chemistry (Yang, 2016).
Corrosion Inhibition
- Some tetrazole derivatives have been studied for their role as corrosion inhibitors, especially for metals like copper. This highlights their potential application in material science and engineering (Zucchi, Trabanelli & Fonsati, 1996).
Antifungal Activity
- Tetrazole derivatives have shown effectiveness against fungal growth, particularly against Candida albicans. This suggests their potential use in developing new antifungal treatments (Bondaryk, Łukowska-Chojnacka & Staniszewska, 2015).
Antioxidant and Antidiabetic Activity
- Research has indicated that certain tetrazole derivatives possess antioxidant and antidiabetic properties, making them candidates for treatment in oxidative stress and diabetes-related conditions (Kaushik, Kumar & Kumar, 2016).
Propriétés
IUPAC Name |
propan-2-yl 2-(5-phenyltetrazol-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-9(2)18-11(17)8-16-14-12(13-15-16)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPLVIDDEXFYHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN1N=C(N=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B3946358.png)
![2,6-dimethoxy-4-{[4-(propylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B3946369.png)

![1-(2-bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3946380.png)
![2-{1-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethyl}phenol](/img/structure/B3946388.png)
![4-[4-(benzylamino)-1-phthalazinyl]-N,N-diethylbenzamide](/img/structure/B3946392.png)
![5-chloro-2-[3-oxo-3-(1-piperidinyl)propyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3946394.png)
![1-(3-ethoxy-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3946404.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(1-naphthyloxy)ethyl]acetamide](/img/structure/B3946409.png)
![4-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}benzoic acid](/img/structure/B3946412.png)
![N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}benzamide](/img/structure/B3946416.png)